![molecular formula C34H35N7O3S B2425334 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1023584-45-3](/img/structure/B2425334.png)

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

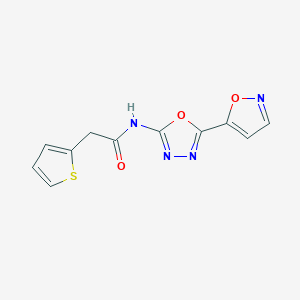

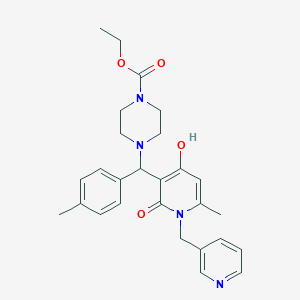

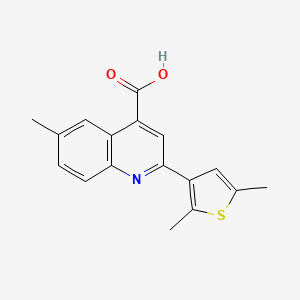

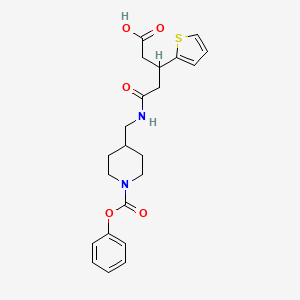

Descripción

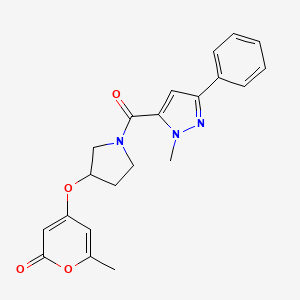

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C34H35N7O3S and its molecular weight is 621.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Overview of Quinazoline Derivatives

Quinazoline derivatives, including compounds structurally related to 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one, have been extensively studied for their medicinal properties. The stability and versatility of the quinazoline nucleus allow for the introduction of various bioactive moieties, leading to the development of novel medicinal agents. These compounds have shown significant antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility and bioavailability remains a major focus in the development of these derivatives as potential solutions to antibiotic resistance (Tiwary et al., 2016).

Antioxidant Activity

Another area of interest is the exploration of antioxidant capacities of quinazoline derivatives. Studies have indicated that some of these compounds can engage in specific reactions such as coupling with antioxidants, leading to the formation of adducts with potential antioxidant capabilities. This characteristic might influence the total antioxidant capacity and opens up new avenues for the application of these compounds in the prevention and management of oxidative stress-related conditions (Ilyasov et al., 2020).

Interaction with Cytochrome P450 Enzymes

The interaction of quinazoline derivatives with cytochrome P450 enzymes is another significant area of research. These interactions are crucial for predicting drug-drug interactions (DDIs) when multiple drugs are coadministered. Understanding the potency and selectivity of these compounds as inhibitors of various CYP isoforms can aid in the development of safer and more effective therapeutic agents (Khojasteh et al., 2011).

Potential for Treating Skin Disorders

Quinazoline derivatives have also been investigated for their potential in treating various skin disorders due to their immunoregulatory, antiviral, antiproliferative, and antitumor activities. These properties suggest that quinazoline-based compounds could serve as topical agents for conditions such as genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis, with reported well-tolerated applications in clinical studies (Syed, 2001).

Applications in Optoelectronics

Recent developments have highlighted the potential of quinazoline derivatives in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for creating novel materials with applications in organic light-emitting diodes (OLEDs), image sensors, and colorimetric pH sensors. These advancements underline the versatility of quinazoline derivatives beyond their medicinal applications, showcasing their potential in the development of new materials for electronic and photonic devices (Lipunova et al., 2018).

Propiedades

IUPAC Name |

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35N7O3S/c42-30(39-19-15-37(16-20-39)25-9-3-1-4-10-25)23-29-33(44)41-32(35-29)27-13-7-8-14-28(27)36-34(41)45-24-31(43)40-21-17-38(18-22-40)26-11-5-2-6-12-26/h1-14,29H,15-24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGCDFNWDCQFAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)N6CCN(CC6)C7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2425252.png)

![2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2425260.png)

![3-Methoxy-N-methyl-N-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2425268.png)

![N-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxo-1-phenylethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2425270.png)

![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2425273.png)

![6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2425274.png)